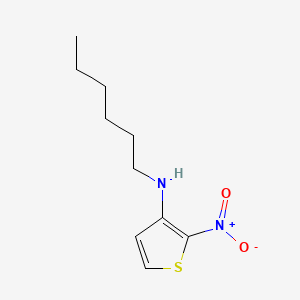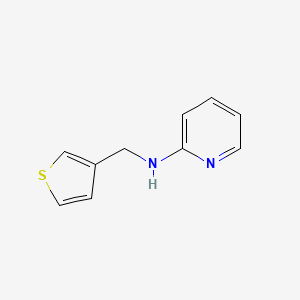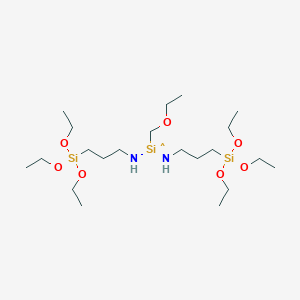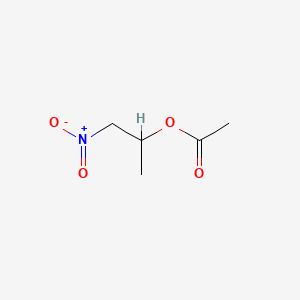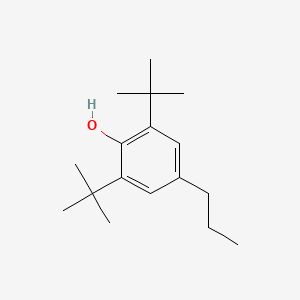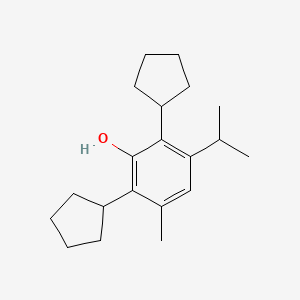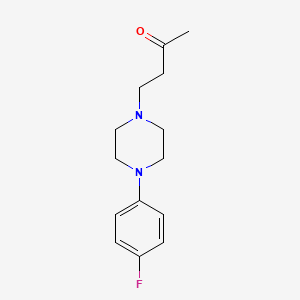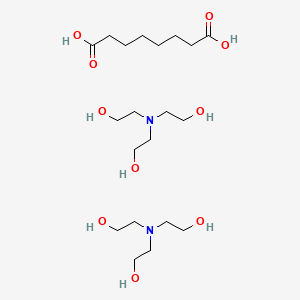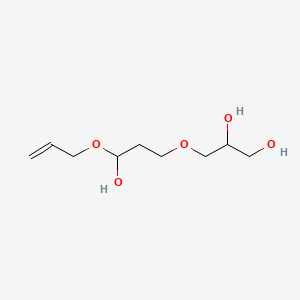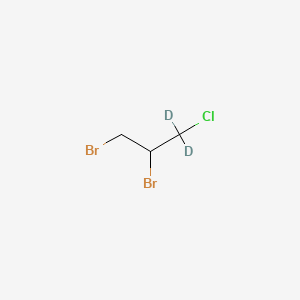![molecular formula C14H27ClO3 B15178354 [[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane CAS No. 93762-38-0](/img/structure/B15178354.png)
[[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane is an organic compound with the molecular formula C14H27ClO3 It is a member of the oxirane family, characterized by the presence of an epoxide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane typically involves the reaction of 1-chloromethyl-2-(octyloxy)ethanol with an epoxidizing agent. Common epoxidizing agents include peracids such as m-chloroperbenzoic acid or hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired epoxide ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process typically includes the purification of the starting materials, precise control of reaction parameters, and the use of advanced separation techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Epoxide Ring Opening: The epoxide ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are used under basic conditions.
Epoxide Ring Opening: Acidic or basic conditions can be employed, with common reagents including hydrochloric acid, sulfuric acid, or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted ethers, amines, or thioethers.
Epoxide Ring Opening: Products include diols or other functionalized alcohols.
Oxidation: Products include alcohols, aldehydes, or carboxylic acids.
Applications De Recherche Scientifique
[[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers, resins, and coatings due to its reactive epoxide group.
Mécanisme D'action
The mechanism of action of [[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane involves its ability to undergo nucleophilic substitution and epoxide ring-opening reactions. These reactions enable the compound to interact with various molecular targets, including enzymes and cellular components, potentially leading to biological effects such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-(Chloromethyl)oxirane]: Similar in structure but lacks the octyloxyethoxy group.
[1-(Chloromethyl)-2-(methoxy)ethoxy]methyl]oxirane: Similar but with a methoxy group instead of an octyloxy group.
[1-(Bromomethyl)-2-(octyloxy)ethoxy]methyl]oxirane: Similar but with a bromine atom instead of chlorine.
Uniqueness
[[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane is unique due to the presence of both the chloromethyl and octyloxyethoxy groups, which confer specific reactivity and potential applications in various fields. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.
Propriétés
Numéro CAS |
93762-38-0 |
|---|---|
Formule moléculaire |
C14H27ClO3 |
Poids moléculaire |
278.81 g/mol |
Nom IUPAC |
2-[(1-chloro-3-octoxypropan-2-yl)oxymethyl]oxirane |
InChI |
InChI=1S/C14H27ClO3/c1-2-3-4-5-6-7-8-16-10-13(9-15)17-11-14-12-18-14/h13-14H,2-12H2,1H3 |
Clé InChI |
QJCYYVDJEYLVQG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOCC(CCl)OCC1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


